molecular formula C11H8Cl3NO3S B5808086 (2-Furylmethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine

(2-Furylmethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine

Cat. No.: B5808086
M. Wt: 340.6 g/mol
InChI Key: KDHWEOGLULEAPP-UHFFFAOYSA-N
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Description

(2-Furylmethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine: is an organic compound that features a sulfonamide functional group This compound is characterized by the presence of a 2-furylmethyl group and a 2,4,5-trichlorophenyl group attached to the sulfonyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Furylmethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-furylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2-Furylmethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

(2-Furylmethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Furylmethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s unique structure allows it to fit into binding sites of target proteins, disrupting their normal function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorobenzenesulfonamide: Similar structure but lacks the 2-furylmethyl group.

    2-Furylmethylamine: Contains the 2-furylmethyl group but lacks the sulfonyl and trichlorophenyl groups.

    Dichloroanilines: Compounds with similar aromatic structures but different substituents.

Uniqueness

(2-Furylmethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the 2-furylmethyl and 2,4,5-trichlorophenyl groups makes it distinct from other sulfonamides and amines.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,4,5-trichloro-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3NO3S/c12-8-4-10(14)11(5-9(8)13)19(16,17)15-6-7-2-1-3-18-7/h1-5,15H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHWEOGLULEAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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